N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide
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Overview
Description
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is an organic compound belonging to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzimidazole ring fused to a pyridine ring, with a cyclopropyl group attached to the benzimidazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide typically involves the following steps:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Coupling with pyridine-4-carboxylic acid: This step involves the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced benzimidazole or pyridine derivatives.
Substitution: Substituted pyridine derivatives.
Scientific Research Applications
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and affecting various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2-cyclopropyl-1H-pyrazol-5-yl)pyridine-4-carboxamide
- N-(2-cyclopropyl-1H-imidazol-5-yl)pyridine-4-carboxamide
Uniqueness
N-(2-cyclopropyl-1H-benzimidazol-5-yl)pyridine-4-carboxamide is unique due to its specific structural features, such as the benzimidazole ring fused to a pyridine ring and the presence of a cyclopropyl group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H14N4O |
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Molecular Weight |
278.31 g/mol |
IUPAC Name |
N-(2-cyclopropyl-3H-benzimidazol-5-yl)pyridine-4-carboxamide |
InChI |
InChI=1S/C16H14N4O/c21-16(11-5-7-17-8-6-11)18-12-3-4-13-14(9-12)20-15(19-13)10-1-2-10/h3-10H,1-2H2,(H,18,21)(H,19,20) |
InChI Key |
LJWCUWKKWWMZRU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=NC=C4 |
Origin of Product |
United States |
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